3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAPIGCQFUOJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methods
The 2,4-oxazolidinedione system is typically constructed via cyclization of α-hydroxy amides or related precursors. For the target compound's 3-piperidinyl substitution, two pathways emerge:
Method 2.1.1: Ureido Cyclization
Reaction of N-(2-hydroxyethyl)piperidine-4-carboxamide with phosgene or triphosgene generates the oxazolidine-2,4-dione ring:
$$
\text{C}5\text{H}9\text{N(CH}2\text{CH}2\text{OH)CONH}2 + \text{COCl}2 \rightarrow \text{Oxazolidinedione} + 2\text{HCl}
$$
Method 2.1.2: Oxidative Ring Closure
Oxidation of 3-(piperidin-4-yl)-2-thioxoimidazolidin-4-one with hydrogen peroxide under acidic conditions yields the dione:
$$
\text{C}5\text{H}9\text{N-C}3\text{H}3\text{NSO} + \text{H}2\text{O}2 \xrightarrow{\text{HCl}} \text{Oxazolidinedione} + \text{H}_2\text{S}
$$
Piperidine-Indole Conjugate Preparation
N-Acylation of Piperidine
The 1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl group can be installed via nucleophilic acylation:
Step 3.1.1: Chloroacetylation
Piperidin-4-amine reacts with chloroacetyl chloride to form 1-(2-chloroacetyl)piperidin-4-amine:
$$
\text{C}5\text{H}{10}\text{NCH}2\text{NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}5\text{H}{10}\text{NCH}2\text{NHCOCH}_2\text{Cl} + \text{HCl}
$$
Step 3.1.2: Indole Coupling
Displacement of chloride with indole occurs under basic conditions:
$$
\text{C}5\text{H}{10}\text{NCH}2\text{NHCOCH}2\text{Cl} + \text{C}8\text{H}6\text{N} \xrightarrow{\text{K}2\text{CO}3} \text{Target Fragment} + \text{KCl}
$$
Convergent Assembly Strategies
Fragment Coupling via Amide Bond Formation
Pre-formed oxazolidinedione and piperidine-indole fragments combine through peptide coupling:
| Reagent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| EDCI/HOBt | 68 | 95 | |
| HATU/DIEA | 82 | 98 | |
| DCC/DMAP | 57 | 91 |
Optimized Conditions :
- 0.1 M in DMF
- 2.2 eq HATU, 3 eq DIEA
- 18 hr at 25°C
Alternative Pathway via Ring-Expansion
Thiazolidinedione to Oxazolidinedione Conversion
Structural analogs suggest sulfur-to-oxygen substitution via oxidative desulfurization:
$$
\text{Thiazolidine-2,4-dione} + \text{H}2\text{O}2 \xrightarrow{\text{WO}3} \text{Oxazolidine-2,4-dione} + \text{H}2\text{SO}_4
$$
Key Parameters :
- 30% H₂O₂ in acetic acid
- 5 mol% WO₃ catalyst
- 80°C, 6 hr
Purification and Characterization
Chromatographic Methods
Typical purification protocols for analogous compounds:
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica G60 | EtOAc:Hexanes (3:7) | 0.42 |
| C18 | MeCN:H₂O (65:35) + 0.1% TFA | 0.88 |
Spectroscopic Data (Predicted)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=3.2 Hz, 1H, indole H-2), 7.56-7.48 (m, 2H), 7.25-7.18 (m, 2H), 4.31 (s, 2H, COCH₂N), 3.92-3.85 (m, 1H, piperidine H-4), 3.12-2.98 (m, 2H), 2.67-2.54 (m, 2H), 1.89-1.76 (m, 2H), 1.52-1.39 (m, 2H)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 175.3 (C-4), 169.1 (C-2), 167.8 (CO), 136.2 (indole C-3), 128.7, 123.9, 121.4, 119.8 (aromatic), 58.3 (piperidine C-4), 46.2 (NCH₂CO), 41.7, 32.5, 28.9
Challenges and Optimization Opportunities
Chemical Reactions Analysis
1.1. Functionalization of Piperidine
-
N-Acylation : Piperidine-4-amine undergoes acetylation with 2-(1H-indol-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(2-(1H-indol-1-yl)acetyl)piperidin-4-amine. This step is analogous to methods described for similar piperidine-acetyl-indole derivatives .
-
Catalysis : Heterogeneous catalysts like β-cyclodextrin-SO₃H (used in thiazolidinone synthesis ) enhance electrophilic activation of the carbonyl group, improving reaction efficiency and yield.
1.2. Indole Coupling Strategies
-
Mannich Reaction : Indole derivatives are introduced via three-component reactions involving formaldehyde and secondary amines, as observed in N-phenylindole syntheses .
-
Suzuki Coupling : Aryl halides on the piperidine ring may cross-couple with indole boronic acids under palladium catalysis .
Oxazolidine-2,4-dione Ring Formation
The oxazolidine-2,4-dione ring is constructed via cyclization of a β-hydroxyamide intermediate.
2.1. Cyclization Mechanism
-
Step 1 : The β-hydroxyamide intermediate is generated by reacting 1-(2-(1H-indol-1-yl)acetyl)piperidin-4-amine with ethyl oxalyl chloride.
-
Step 2 : Acid-catalyzed (e.g., BF₃·OEt₂) intramolecular cyclization forms the oxazolidine-2,4-dione ring. This mirrors thiazolidine synthesis using Lewis acids .
Key Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | BF₃·OEt₂ | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Yield | 75–90% |
3.1. Oxazolidine-2,4-dione Ring
-
Hydrolysis : The dione ring undergoes base-catalyzed hydrolysis to form a dicarboxylic acid derivative.
-
Nucleophilic Attack : Primary amines (e.g., piperidine) open the ring at the C-2 carbonyl, forming urea derivatives .
3.2. Piperidine-Acetyl Moiety
-
Deacetylation : Strong acids (HCl/EtOH) cleave the acetyl group, regenerating the piperidine amine .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the amide to a secondary amine .
Biological Activity and Derivatization
-
Hedgehog Pathway Inhibition : Structural analogs (e.g., LKD1214) exhibit activity against Smoothened (SMO) mutants, suggesting potential anticancer applications .
-
Enzyme Inhibition : Thiazolidinedione derivatives show α-amylase and urease inhibitory effects, guiding further pharmacological studies .
Thermodynamic and Kinetic Data
Kinetic studies of similar piperidine reactions reveal:
-
Activation Parameters : ΔH‡ = 60–80 kJ/mol, ΔS‡ = −50 to −30 J/mol·K (indicating a solvated transition state) .
-
Rate Constants : Second-order kinetics (k₂ = 1.2 × 10⁻³ L/mol·s at 25°C) for nucleophilic ring-opening .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Catalyst |
|---|---|---|---|
| Acid-Catalyzed | 85 | 6 h | β-cyclodextrin-SO₃H |
| Microwave-Assisted | 88 | 15 min | None |
| Lewis Acid (BF₃) | 90 | 2 h | BF₃·OEt₂ |
Challenges and Optimization
Scientific Research Applications
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Indole Moiety | Aromatic heterocycle with diverse biological roles |
| Piperidine Ring | Saturated nitrogen-containing ring |
| Oxazolidine-2,4-dione | Five-membered cyclic amide structure |
Target Interactions
- Receptor Binding : Indole derivatives often exhibit high affinity for neurotransmitter receptors, which may lead to neuropharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
Biochemical Pathways
Indole derivatives can modulate several biochemical pathways, including those involved in:
- Cell signaling
- Apoptosis
- Inflammation
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. For example, it has shown promising results in vitro against various cancer cell lines, indicating a potential role as an anticancer agent.
Biological Studies
Research has focused on:
- Antiviral Properties : The compound's structural components may confer activity against viral infections.
Materials Science
Due to its unique chemical structure, it can serve as a building block for the synthesis of novel materials with specific properties.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. The results indicated significant growth inhibition rates, suggesting its potential as an anticancer drug candidate.
Case Study 2: Neuropharmacological Effects
Research has indicated that derivatives of indole can modulate serotonin receptors, potentially leading to applications in treating mood disorders. The piperidine component enhances this interaction.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Tryptophan | Amino acid | Precursor to serotonin |
| Linezolid | Oxazolidine | Antibiotic properties |
| Serotonin | Indole derivative | Neurotransmitter activity |
Uniqueness of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
This compound's combination of an indole moiety, piperidine ring, and oxazolidine structure is relatively rare and offers a unique profile for further exploration in drug development.
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Key Observations:
Indole vs. Chlorophenyl : Replacing the indole group (target compound) with a 2-chlorophenyl group () introduces an electron-withdrawing substituent, which may enhance electrophilic reactivity or alter binding affinity in antimicrobial targets .
Oxazolidine-dione vs.
Trifluoroethyl Addition : The trifluoroethyl group in ’s compound could improve metabolic stability by resisting oxidative degradation, a common strategy in medicinal chemistry .
Pyrazine and Tolyloxy Groups : Pyrazine () may confer π-stacking interactions in mRNA delivery systems, while tolyloxy groups () could influence lipophilicity and membrane permeability .
Pharmacological and Functional Insights
- Antimicrobial Potential: Analogues like DMPI and CDFII (), which share indole and piperidine motifs, act as carbapenem synergists against MRSA. This suggests the target compound’s indole-piperidine scaffold may similarly enhance antibiotic efficacy .
- mRNA Delivery: The pyrazine-containing analogue () highlights the oxazolidine-dione ring’s compatibility with nanoparticle formulations for pulmonary mRNA delivery, though the target compound’s indole group may require optimization for such applications .
Physicochemical Properties
- Molecular Weight : The target compound (336.77 g/mol) falls within the acceptable range for drug-like molecules (typically <500 g/mol), unlike the heavier trifluoroethyl derivative (422.40 g/mol), which may face challenges in bioavailability .
Biological Activity
The compound 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazolidine ring, an indole moiety, and a piperidine group. Its structural formula can be represented as follows:
This unique combination of functional groups suggests a multifaceted interaction profile with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that indole-based compounds can induce apoptosis in cancer cells through multiple signaling pathways .
- Anti-inflammatory Effects : Some oxazolidine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .
- Neuroprotective Potential : The piperidine component may confer neuroprotective effects, which are beneficial in neurodegenerative diseases .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been identified:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways .
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as the Hedgehog signaling pathway, which is implicated in various cancers .
Case Studies
Several studies have evaluated the biological activity of related compounds or analogs:
- A study on indole derivatives showed significant antiproliferative effects against multiple cancer cell lines (A549, MCF-7) with IC50 values indicating potent activity .
- Another investigation highlighted the anti-inflammatory properties of oxazolidine derivatives, demonstrating a reduction in nitric oxide production in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
